L-Leucinamide hydrochloride

Vue d'ensemble

Description

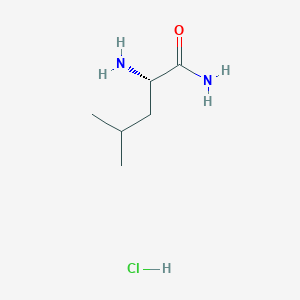

L-Leucinamide (chlorhydrate) est un dérivé de l'acide aminé essentiel leucine. Il est couramment utilisé dans la synthèse peptidique et a une formule moléculaire de C6H15ClN2O. Le composé est connu pour son rôle dans la stimulation de la synthèse protéique et a des applications dans divers domaines scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L-Leucinamide (chlorhydrate) peut être synthétisé par la réaction de la leucine avec l'ammoniac, suivie de l'ajout d'acide chlorhydrique pour former le sel chlorhydrate. La réaction implique généralement l'utilisation de méthanol comme solvant et d'hydroxyde de potassium pour neutraliser la solution .

Méthodes de production industrielle

La production industrielle de L-Leucinamide (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la constance et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L-Leucinamide (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent le reconvertir à sa forme de base.

Substitution : Il peut subir des réactions de substitution, en particulier dans la synthèse peptidique.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers solvants tels que le méthanol et l'eau .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que les réactions de substitution donnent généralement des peptides modifiés .

Applications de la recherche scientifique

L-Leucinamide (chlorhydrate) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé dans la synthèse peptidique et comme réactif dans diverses réactions chimiques.

Biologie : Joue un rôle dans la synthèse des protéines et les voies de signalisation cellulaire.

Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques.

Mécanisme d'action

L-Leucinamide (chlorhydrate) exerce ses effets en agissant comme un signal nutritionnel pour stimuler la synthèse des protéines. Il interagit avec des cibles moléculaires telles que la voie de la cible mammalienne de la rapamycine (mTOR), qui est cruciale pour réguler la croissance et le métabolisme cellulaires . De plus, il a été démontré qu'il possédait des propriétés anti-inflammatoires en atténuant la réponse phlogistique .

Applications De Recherche Scientifique

Pharmacological Applications

Anti-Inflammatory Properties

L-Leucinamide hydrochloride has been studied for its anti-inflammatory effects. Research indicates that it can attenuate inflammatory responses in experimental models without causing gastric ulcers, a common side effect associated with other anti-inflammatory drugs like phenylbutazone. In a study involving rats, chronic administration of this compound significantly reduced both the volume of exudate and the weight of granulation tissue in granuloma pouch models induced by croton oil and air injections . This suggests its potential as a therapeutic agent in managing inflammatory conditions.

Mechanism of Action

While the precise mechanism of action remains unclear, it is hypothesized that this compound may influence pathways independent of the pituitary-adrenal system, as evidenced by unchanged adrenal weights during treatment . Further research is required to elucidate the molecular mechanisms involved.

Biochemical Applications

Enzyme Substrate for Aminopeptidases

this compound serves as a specific substrate for leucine aminopeptidases. Studies have highlighted its role in distinguishing between various dipeptidases and aminopeptidases, which are crucial for understanding protein metabolism and enzymatic activity in biological systems . This application is particularly relevant in biochemical assays aimed at characterizing enzyme specificity and activity.

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

this compound is utilized in HPLC methods to analyze non-antimicrobial veterinary drug residues in food products. A method developed for its detection reported a limit of quantification (LOQ) at 50 μg/l with a coefficient of variation (cov) of ≤10% . This demonstrates its utility in ensuring food safety and compliance with regulatory standards.

Synthesis and Chemical Research

Ligand Development

In synthetic chemistry, this compound has been employed to develop new ligands with enhanced binding properties. Research focusing on ligand functional group cooperativity has shown that modifications to L-leucinamide can lead to improved binding affinities in protein-ligand interactions . This area of research is significant for drug design and development, particularly in creating more effective therapeutic agents.

Table 1: Summary of Pharmacological Studies on this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Rat model (inflammation) | Reduced exudate volume; no gastric ulcers | |

| Enzyme assays | Specific substrate for leucine aminopeptidase | |

| HPLC analysis | LOQ: 50 μg/l; cov ≤10% |

Mécanisme D'action

L-Leucinamide (hydrochloride) exerts its effects by acting as a nutrient signal to stimulate protein synthesis. It interacts with molecular targets such as the mammalian target of rapamycin (mTOR) pathway, which is crucial for regulating cell growth and metabolism . Additionally, it has been shown to have anti-inflammatory properties by attenuating the phlogistic response .

Comparaison Avec Des Composés Similaires

Composés similaires

- Chlorhydrate de L-alaninamide

- Chlorhydrate de L-valinamide

- Chlorhydrate d'ester éthylique de L-phénylalanine

- Chlorhydrate de L-proline β-naphtylamide

Unicité

Sa structure moléculaire et son interaction avec la voie mTOR le distinguent des autres composés similaires .

Activité Biologique

L-Leucinamide hydrochloride is an amino acid derivative that has garnered attention for its biological activity, particularly its anti-inflammatory properties. This article delves into the detailed research findings, mechanisms of action, and relevant case studies concerning this compound.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅ClN₂O |

| Molecular Weight | 166.65 g/mol |

| CAS Number | 10466-61-2 |

| Melting Point | ~240°C (decomposition) |

| Optical Rotation | +9.5° (c=2 in Water) |

This compound is recognized for its stability and solubility in water, making it suitable for various biological applications.

This compound exhibits anti-inflammatory effects that are comparable to those of phenylbutazone, a well-known non-steroidal anti-inflammatory drug (NSAID). Research indicates that this compound can significantly reduce inflammation in experimental models. For instance, in a study involving rats, the administration of this compound led to a notable decrease in the volume of exudate and the weight of granulation tissue in granuloma pouch models induced by croton oil and air injections .

Interestingly, unlike phenylbutazone, this compound does not induce gastric ulcers at effective doses, suggesting a potentially safer profile for long-term use . The precise mechanism through which L-Leucinamide exerts its anti-inflammatory effects remains to be fully elucidated; however, it appears that the pituitary-adrenal system is not involved in its action, as evidenced by unchanged adrenal weights following treatment .

Inflammation Studies

A pivotal study published in The Journal of Biochemistry explored the effects of this compound on inflammation. The results demonstrated that chronic administration significantly mitigated inflammatory responses without the adverse effects typically associated with NSAIDs. The study highlighted the potential for L-Leucinamide as a therapeutic agent in managing inflammatory conditions .

Structural Studies

Solid-state nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray diffraction studies have been conducted to understand the structural characteristics of crystalline L-Leucinamide. These studies provide insights into its molecular interactions and stability under various conditions .

Case Studies

- Anti-inflammatory Efficacy : In a controlled trial involving Wistar rats, researchers administered this compound to assess its impact on induced inflammation. The findings indicated a significant reduction in both acute and chronic inflammatory markers compared to control groups receiving no treatment or an alternative NSAID .

- Safety Profile : A comparative analysis involving various NSAIDs revealed that this compound did not produce gastrointestinal side effects commonly associated with other anti-inflammatory drugs, thus positioning it as a favorable option for patients at risk of ulceration .

Propriétés

IUPAC Name |

(2S)-2-amino-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPSRRBIXFUMOU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10466-61-2 | |

| Record name | Leucinamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-amino-4-methylvaleramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the anti-inflammatory effects of L-Leucinamide Hydrochloride?

A1: Research indicates that this compound possesses anti-inflammatory properties comparable to phenylbutazone. [] In rodent models, it effectively reduced inflammation induced by various agents like formaldehyde and nystatin. [] Notably, it significantly decreased exudate volume and granulation tissue weight in a granuloma pouch model. [] This suggests a potential for this compound as an anti-inflammatory agent, though further research is needed to elucidate its mechanism of action and evaluate its efficacy in humans.

Q2: Can microorganisms utilize this compound as a source of leucine?

A3: Studies using microorganisms like Streptococcus faecalis, S. zymogenes, and Lactobacillus arabinosus demonstrated that they can utilize leucine from this compound. [] This utilization is possible due to the activity of exopeptidases present in these microorganisms, which break down peptides and release leucine. [] This finding suggests the potential role of microbial enzymes in influencing the bioavailability and metabolism of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.